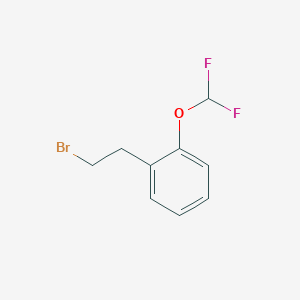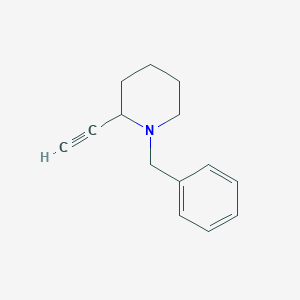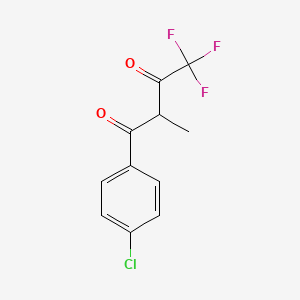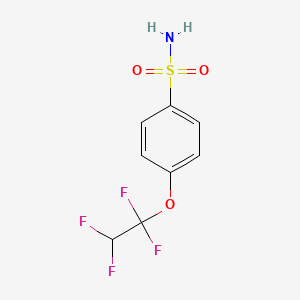
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propanol Group: The propanol group can be introduced via reduction of the corresponding ketone or aldehyde using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically yields alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
2,3-Dihydrobenzofuran: A closely related compound with similar properties.
Propanol Derivatives: Compounds with similar functional groups.
Uniqueness
(2s)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both the benzofuran ring and the propanol group, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(2S)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-3,7-8,12H,4-6H2,1H3/t8-/m0/s1 |
Clave InChI |
PAUQQZGWFWYOSF-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=CC2=C(C=C1)OCC2)O |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


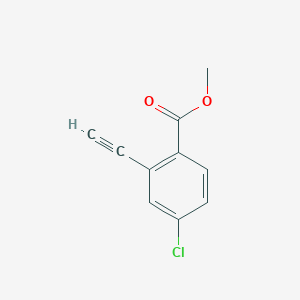

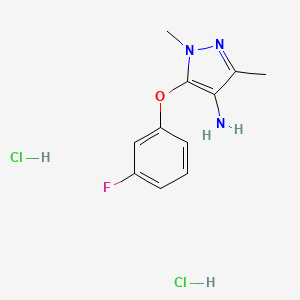
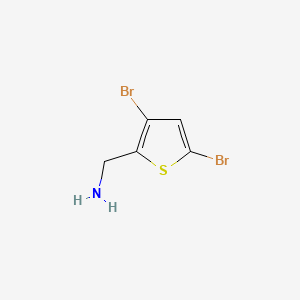
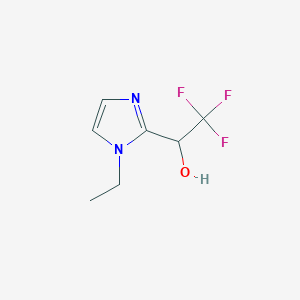
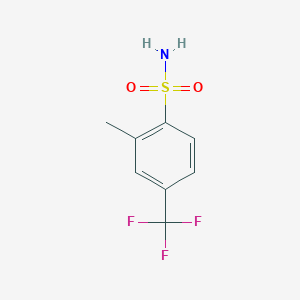
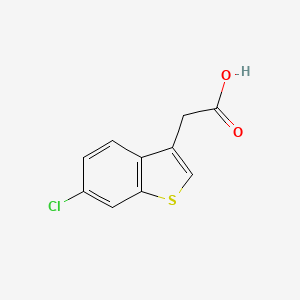

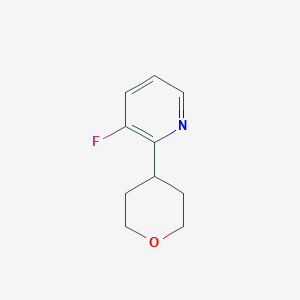
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
